molecular formula C4H8O2 B14611584 [(2R,3R)-3-methyloxiran-2-yl]methanol CAS No. 58845-50-4

[(2R,3R)-3-methyloxiran-2-yl]methanol

Cat. No.: B14611584
CAS No.: 58845-50-4
M. Wt: 88.11 g/mol
InChI Key: QQHZNUPEBVRUFO-QWWZWVQMSA-N
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Description

[(2R,3R)-3-methyloxiran-2-yl]methanol is an organic compound that features an oxirane (epoxide) ring and a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and is often used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize [(2R,3R)-3-methyloxiran-2-yl]methanol involves the epoxidation of alkenes. This process typically uses peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform, ether, acetone, or dioxane . The reaction proceeds through a concerted mechanism, forming a four-membered transition state and resulting in the oxirane ring.

Industrial Production Methods

Industrial production of this compound often involves similar epoxidation processes but on a larger scale. The use of stable and less hazardous peroxycarboxylic acids, such as magnesium monoperoxyphthalate (MMPP), is preferred due to safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) are typically employed.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Vicinal diols.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

[(2R,3R)-3-methyloxiran-2-yl]methanol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of [(2R,3R)-3-methyloxiran-2-yl]methanol primarily involves its reactivity due to the strained oxirane ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via either an SN2 mechanism, where the nucleophile attacks the less hindered carbon, or an acid-catalyzed mechanism, where protonation of the epoxide oxygen increases its electrophilicity .

Comparison with Similar Compounds

[(2R,3R)-3-methyloxiran-2-yl]methanol can be compared with other epoxides and alcohols:

Properties

CAS No.

58845-50-4

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

[(2R,3R)-3-methyloxiran-2-yl]methanol

InChI

InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1

InChI Key

QQHZNUPEBVRUFO-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](O1)CO

Canonical SMILES

CC1C(O1)CO

Origin of Product

United States

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